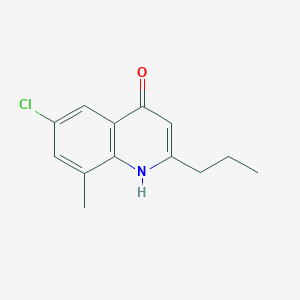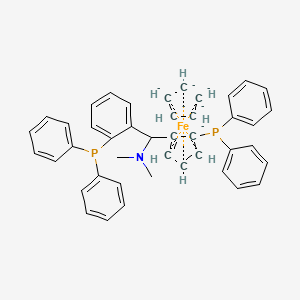
Hexan-1-ol;2-methyloxirane;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexan-1-ol: , 2-methyloxirane , and oxirane are three distinct organic compounds with unique properties and applications. Hexan-1-ol, also known as 1-hexanol, is an alcohol with a six-carbon chain. 2-methyloxirane, commonly known as propylene oxide, is an epoxide with a three-carbon ring. Oxirane, also known as ethylene oxide, is the simplest epoxide with a two-carbon ring. These compounds are widely used in various industrial and scientific applications due to their chemical reactivity and versatility.
Vorbereitungsmethoden
Hexan-1-ol
Hexan-1-ol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .
2-methyloxirane
2-methyloxirane is produced by the chlorohydrin process or the direct oxidation of propylene with an organic hydroperoxide . The chlorohydrin process involves the reaction of propylene with hypochlorous acid to form chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane .
Oxirane
Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst . This process is highly efficient and widely used in the industry.
Analyse Chemischer Reaktionen
Hexan-1-ol
Hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminium hydride for reduction . Major products formed include hexanoic acid from oxidation and hexane from reduction.
2-methyloxirane
2-methyloxirane is highly reactive due to the strained three-membered ring. It undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines . Common reagents include acids and bases, and major products include propylene glycol and various ethers and amines.
Oxirane
Oxirane also undergoes ring-opening reactions similar to 2-methyloxirane. It reacts with water to form ethylene glycol and with alcohols to form ethylene glycol ethers .
Wissenschaftliche Forschungsanwendungen
Hexan-1-ol
Hexan-1-ol is used as a precursor to plasticizers, chemical intermediates for pharmaceuticals, perfume esters, and antiseptics . It also serves as a perturbing agent on actomyosin adenosine triphosphatase and is used to modulate the function of the actomyosin motor .
2-methyloxirane
2-methyloxirane is used to produce polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to synthesize propylene glycol, which is a raw material for polyester resins used in the textile, pharmaceutical, and construction industries .
Oxirane
Oxirane is used to produce ethylene glycol, which is a key component in antifreeze and polyester production . It is also used as a sterilizing agent for medical equipment and as a fumigant .
Wirkmechanismus
Hexan-1-ol
Hexan-1-ol exerts its effects by interacting with cellular membranes and proteins. It modulates the function of actomyosin adenosine triphosphatase, affecting muscle contraction and other cellular processes .
2-methyloxirane
2-methyloxirane acts as an alkylating agent, reacting with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to mutations and other cellular effects .
Oxirane
Oxirane also acts as an alkylating agent, similar to 2-methyloxirane. It reacts with nucleophilic sites in biomolecules, leading to various cellular effects .
Vergleich Mit ähnlichen Verbindungen
Hexan-1-ol
Similar compounds include other alcohols such as pentan-1-ol and heptan-1-ol. Hexan-1-ol is unique due to its specific chain length, which affects its solubility and reactivity .
2-methyloxirane
Similar compounds include other epoxides such as ethylene oxide and butylene oxide. 2-methyloxirane is unique due to its three-carbon ring structure, which imparts higher reactivity compared to ethylene oxide .
Oxirane
Similar compounds include other small epoxides such as 2-methyloxirane. Oxirane is unique due to its simplicity and high reactivity, making it a versatile intermediate in chemical synthesis .
Eigenschaften
CAS-Nummer |
52232-09-4 |
|---|---|
Molekularformel |
C11H24O3 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
hexan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H14O.C3H6O.C2H4O/c1-2-3-4-5-6-7;1-3-2-4-3;1-2-3-1/h7H,2-6H2,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
ZHEFBFNLCNMZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCO.CC1CO1.C1CO1 |
Physikalische Beschreibung |
Colorless to light yellow viscous liquid with a polyol odor; [BASF MSDS] |
Verwandte CAS-Nummern |
52232-09-4 68238-82-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


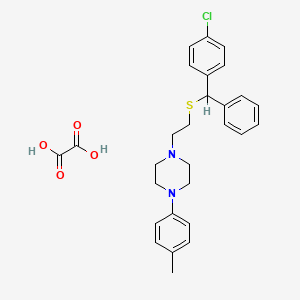
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

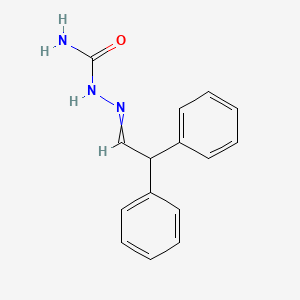

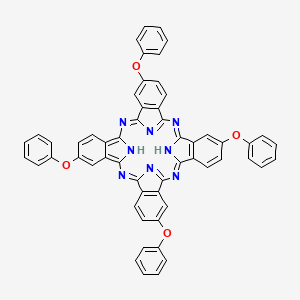

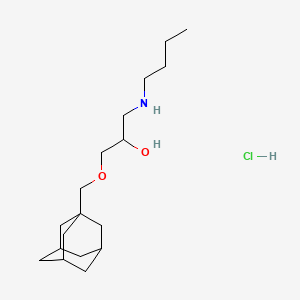
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
